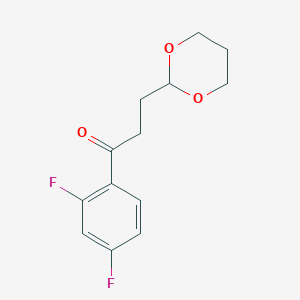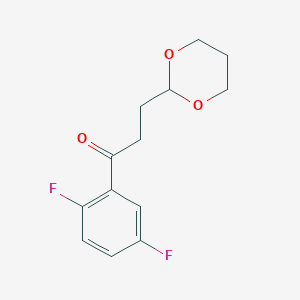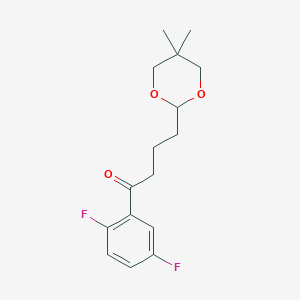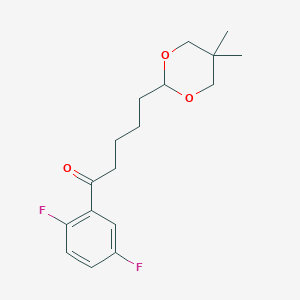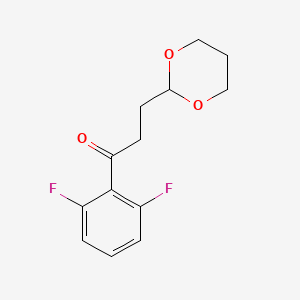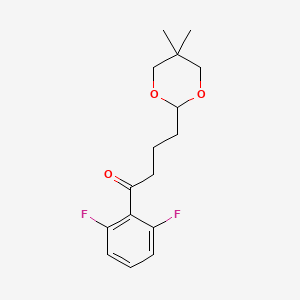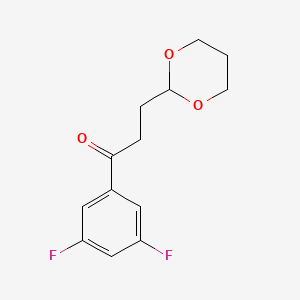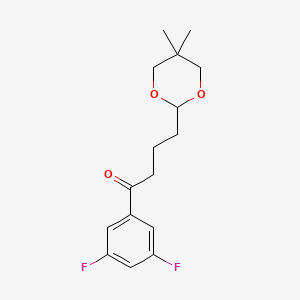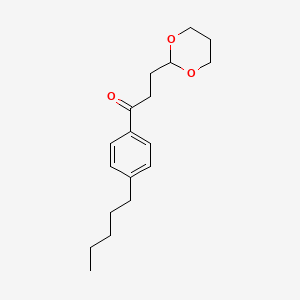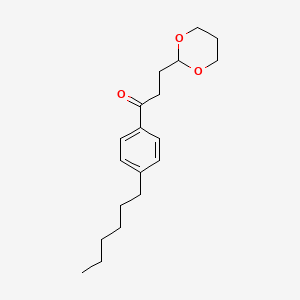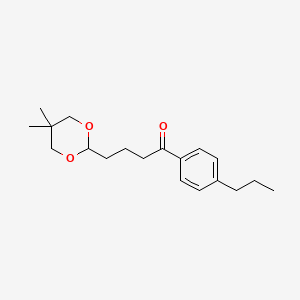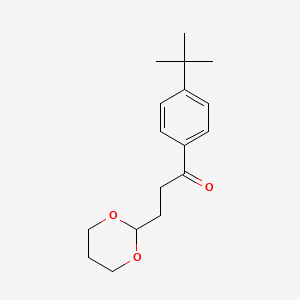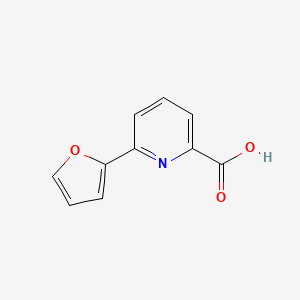
6-(呋喃-2-基)吡啶-2-甲酸
描述
6-(Furan-2-yl)picolinic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that 6-(Furan-2-yl)picolinic acid might exhibit. The first paper discusses 6-phosphoryl picolinic acid derivatives used as sensitizers for europium and terbium, which are lanthanide ions . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which includes furan as part of the molecular structure . These studies suggest that the furan and picolinic acid moieties can be involved in complex chemical reactions and may form stable structures with metal ions.
Synthesis Analysis
The synthesis of related compounds involves complex reactions. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives is not detailed in the abstract, but these compounds are likely synthesized through a series of steps that involve the functionalization of the picolinic acid core . Similarly, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves a one-pot, three-component reaction that includes the formation of multiple bonds and rings, starting from benzonitriles and aryl aldehydes . This indicates that the synthesis of 6-(Furan-2-yl)picolinic acid would also require careful planning to ensure the correct functional groups are introduced at the appropriate positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of 6-(Furan-2-yl)picolinic acid can be inferred to some extent from the related compounds. The presence of a furan ring suggests aromaticity and potential for electron donation through resonance, which could affect the compound's reactivity . The picolinic acid moiety, similar to the 6-phosphoryl picolinic acid derivatives, would likely contribute to the compound's ability to coordinate with metals, as seen with europium and terbium complexes . The molecular structure would also influence the physical and chemical properties, such as solubility and stability.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 6-(Furan-2-yl)picolinic acid are quite diverse. The 6-phosphoryl picolinic acid derivatives form stable complexes with lanthanide ions, which suggests that the picolinic acid moiety has a strong coordinating ability . The synthesis of spiro compounds indicates that the furan ring can participate in intramolecular reactions to form complex structures . Therefore, 6-(Furan-2-yl)picolinic acid could potentially undergo similar complex formation and intramolecular reactions, depending on the reaction conditions and the presence of suitable reaction partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Furan-2-yl)picolinic acid can be hypothesized based on the properties of related compounds. The solubility of the compound would be influenced by the presence of the picolinic acid group, as seen with the water-soluble 6-phosphoryl picolinic acid derivatives . The photophysical properties, such as emission intensity and quantum yield, would be affected by the furan moiety and the overall molecular structure, as the spiro compounds demonstrate the formation of complex structures with specific optical properties . Stability constants and the presence of water molecules in the coordination sphere would also be key factors to consider, as indicated by the europium and terbium complexes .
科学研究应用
Summary of the Application
The study involved the design and synthesis of new 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6-(2H-indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .
Methods of Application or Experimental Procedures
The new compounds were tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .
Results or Outcomes
The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .
2. Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Summary of the Application
The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .
Methods of Application or Experimental Procedures
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Summary of the Application
The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .
Methods of Application or Experimental Procedures
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids
Summary of the Application
The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .
Methods of Application or Experimental Procedures
The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .
Results or Outcomes
The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .
5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid
Summary of the Application
The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .
Methods of Application or Experimental Procedures
The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results or Outcomes
The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
6. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids
Summary of the Application
The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .
Methods of Application or Experimental Procedures
The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .
Results or Outcomes
The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM . The majority of compounds exhibited a 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album .
安全和危害
The safety data sheet for 6-(Furan-2-yl)picolinic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
6-(furan-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLGBKUWXGDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647056 | |
| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)pyridine-2-carboxylic acid | |
CAS RN |
887981-91-1 | |
| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



